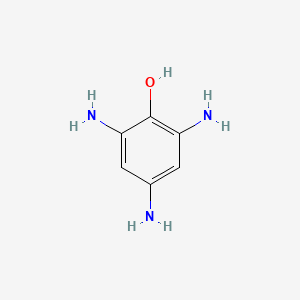
2,4,6-Triaminophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triaminophenol is an organic compound with the molecular formula C6H9N3O It is characterized by the presence of three amino groups (-NH2) attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4,6-Triaminophenol can be synthesized through several methods. One common approach involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by reduction to yield this compound. The reduction step typically employs reagents such as iron powder and hydrochloric acid under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Triaminophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: It can be further reduced to form different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Iron powder and hydrochloric acid are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinonoid compounds.
Reduction: Various amine derivatives.
Substitution: Halogenated phenols.
Applications De Recherche Scientifique
2,4,6-Triaminophenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-cancer properties.
Industry: It is utilized in the production of polymers and resins
Mécanisme D'action
The mechanism of action of 2,4,6-triaminophenol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. In medicinal chemistry, it is believed to interfere with cellular processes by binding to specific enzymes or receptors, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
2,4,6-Tribromophenol: Similar in structure but with bromine atoms instead of amino groups.
2,4,6-Trinitrophenol: Precursor in the synthesis of 2,4,6-triaminophenol.
2,4,6-Triiodophenol: Another halogenated phenol with different chemical properties
Uniqueness: this compound is unique due to its three amino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in medicinal research .
Propriétés
Numéro CAS |
609-24-5 |
|---|---|
Formule moléculaire |
C6H9N3O |
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
2,4,6-triaminophenol |
InChI |
InChI=1S/C6H9N3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,7-9H2 |
Clé InChI |
SUYLOMATYCPVFT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1N)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
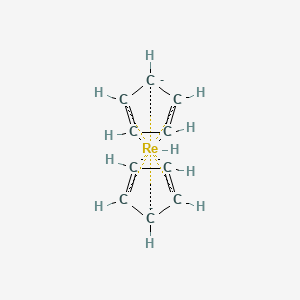

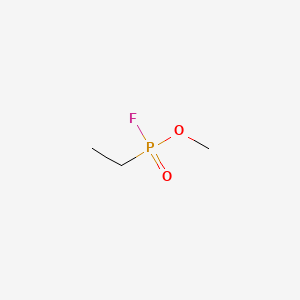
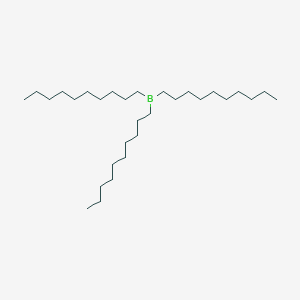
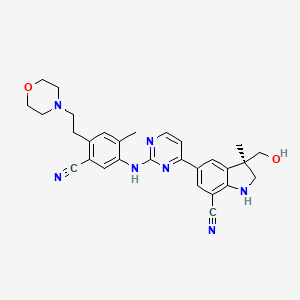
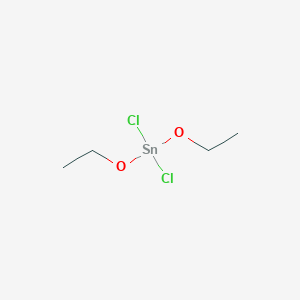
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
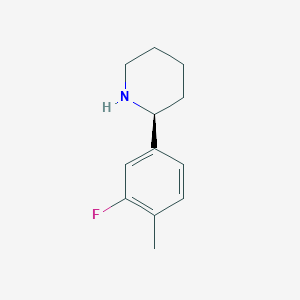
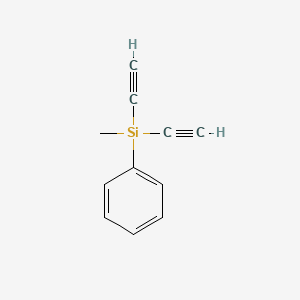

![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)


